Terpestacin
Description
(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one has been reported in Arthrinium with data available.
structure given in first source; isolated from Arthrinium; inhibits syncytium (giant cell) formation
Properties
IUPAC Name |
(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7-,17-13-,18-10-/t19-,20-,21+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGBBPSEQPITLF-QMDQJFAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C[C@]2([C@H](C/C=C(\[C@H](CC1)O)/C)C(=C(C2=O)O)[C@H](C)CO)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017681 | |
| Record name | Terpestacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146436-22-8 | |
| Record name | Terpestacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146436228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terpestacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of Terpestacin: A Technical Guide to its Fungal Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terpestacin, a sesterterpenoid natural product with potent anti-angiogenic and syncytium formation inhibitory activities, has garnered significant interest in the field of drug discovery. This technical guide provides an in-depth exploration of the origin of this compound, focusing on its microbial producers and the enzymatic cascade responsible for its biosynthesis. We will detail the key enzymes involved, their functions, and the biosynthetic intermediates. Furthermore, this guide presents generalized experimental protocols for the heterologous production and characterization of the biosynthetic pathway, alongside a discussion of the potential regulatory networks governing its production in fungi.
Discovery and Producing Organisms
This compound was first isolated from the filamentous fungus Arthrinium sp. FA1744[1]. Since its initial discovery, other fungal species have been identified as producers of this compound and its derivatives, including Bipolaris sorokiniana, Drechslera siccans, and Phoma exigua var. heteromorpha[2]. The identification of the biosynthetic gene cluster has enabled the heterologous production of (-)-Terpestacin in the industrial workhorse fungus, Aspergillus oryzae, providing a platform for engineered biosynthesis and production optimization[3].
The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a cluster of four genes, designated tpcA, tpcB, tpcC, and tpcD. These genes encode the enzymatic machinery required to convert the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), into the final sesterterpenoid product. The pathway proceeds through a series of complex cyclization and oxidation reactions.
The initial steps of terpenoid biosynthesis, leading to the precursor geranylfarnesyl pyrophosphate (GFPP), follow the well-established mevalonate pathway common in fungi. The core of the this compound-specific pathway begins with the cyclization of GFPP.
Key Biosynthetic Enzymes and Intermediates
The four key enzymes encoded by the tpc gene cluster are essential for the formation of this compound. The function and characteristics of these enzymes are summarized in the table below.
| Gene | Enzyme | Enzyme Class | Function in this compound Biosynthesis | Substrate | Product |
| tpcA | TpcA | Bifunctional Terpene Synthase | Catalyzes the cyclization of the linear C25 precursor to form the initial sesterterpene scaffold. | Geranylfarnesyl Pyrophosphate (GFPP) | Prethis compound I |
| tpcB | TpcB | Cytochrome P450 Monooxygenase | Hydroxylates Prethis compound I at a specific carbon position. | Prethis compound I | Prethis compound II |
| tpcC | TpcC | Cytochrome P450 Monooxygenase | Performs a two-step oxidation of Prethis compound II to introduce a vicinal diol. | Prethis compound II | Prethis compound III |
| tpcD | TpcD | Flavin-dependent Oxidase | Catalyzes the final oxidation of the vicinal diol in Prethis compound III to form the α-diketone moiety of this compound. | Prethis compound III | This compound |
Biosynthetic Pathway Diagram
The enzymatic cascade for this compound biosynthesis is depicted in the following diagram.
Quantitative Data
A comprehensive search of the scientific literature did not yield specific quantitative data on the production titers of this compound from its native producer, Arthrinium sp., or from the heterologous host, Aspergillus oryzae. While the total biosynthesis in A. oryzae has been successfully demonstrated, the reported yields are not quantified in terms of volumetric productivity (e.g., mg/L)[3]. The table below summarizes the available production information.
| Producing Organism | Production Method | Reported Yield | Reference |
| Arthrinium sp. FA1744 | Fermentation | Not specified in publicly available literature. | [1] |
| Aspergillus oryzae (engineered) | Heterologous expression and fermentation | Successful production of (-)-Terpestacin confirmed, but specific titer not reported. | [3] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the heterologous expression of the this compound gene cluster and the purification and characterization of the individual enzymes are not fully available in the primary literature. The following sections provide generalized protocols based on standard methodologies for working with Aspergillus oryzae and for the characterization of the respective enzyme classes. These should be considered as templates to be optimized for the specific this compound biosynthetic enzymes.
Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae
This protocol outlines a general workflow for the expression of the tpcA-D gene cluster in A. oryzae.
Materials:
-
Aspergillus oryzae host strain (e.g., NSAR1)
-
Expression vectors suitable for A. oryzae
-
Restriction enzymes, DNA ligase, and other molecular biology reagents
-
Protoplasting enzyme solution (e.g., Yatalase)
-
Polyethylene glycol (PEG) solution
-
Selective growth media
-
Appropriate solvents for extraction (e.g., ethyl acetate)
-
LC-MS and NMR for analysis
Procedure:
-
Gene Amplification and Cloning: The coding sequences of tpcA, tpcB, tpcC, and tpcD are amplified from the genomic DNA of the producing organism. The genes are then cloned into one or more Aspergillus expression vectors under the control of suitable promoters.
-
Vector Assembly: The individual gene expression cassettes are assembled into a final expression construct. This can be a single vector containing all four genes or multiple vectors for co-transformation.
-
Aspergillus oryzae Protoplast Preparation: Protoplasts are generated from young mycelia of the host strain by enzymatic digestion of the cell wall.
-
Transformation: The expression vector(s) are introduced into the protoplasts using a PEG-mediated transformation method.
-
Selection and Screening: Transformed protoplasts are regenerated on selective media to identify successful transformants.
-
Fermentation: Positive transformants are cultivated in a suitable fermentation medium to allow for gene expression and production of this compound.
-
Extraction and Analysis: The culture broth and mycelia are extracted with an organic solvent. The crude extract is then analyzed by LC-MS and NMR to confirm the presence and structure of this compound.
Enzyme Purification and Characterization
The following are generalized protocols for the purification and characterization of the this compound biosynthetic enzymes.
Purification of TpcA (Terpene Synthase):
-
Expression: Express a tagged version (e.g., His-tag) of TpcA in a suitable host like E. coli or A. oryzae.
-
Cell Lysis: Harvest the cells and lyse them by sonication or high-pressure homogenization in a suitable buffer.
-
Affinity Chromatography: Purify the tagged protein using an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins).
-
Size-Exclusion Chromatography: Further purify the protein using size-exclusion chromatography to remove aggregates and other contaminants.
-
Enzymatic Assay: The activity of TpcA can be assayed by incubating the purified enzyme with GFPP and detecting the formation of Prethis compound I by GC-MS or LC-MS.
Purification of TpcB and TpcC (Cytochrome P450s):
-
Expression: Co-express the P450 with a suitable cytochrome P450 reductase in an expression host.
-
Microsome Preparation: If membrane-bound, prepare microsomes from the expression host by differential centrifugation.
-
Solubilization: Solubilize the P450 from the microsomal membranes using a mild detergent.
-
Chromatography: Purify the solubilized P450 using a combination of ion-exchange, hydrophobic interaction, and affinity chromatography.
-
Enzymatic Assay: The activity of TpcB and TpcC can be assayed by providing their respective substrates (Prethis compound I and II) and a source of reducing equivalents (NADPH and the P450 reductase) and monitoring product formation by LC-MS.
Purification of TpcD (Flavin-dependent Oxidase):
-
Expression: Express a tagged version of TpcD in E. coli or A. oryzae.
-
Purification: Purify the enzyme using a combination of affinity, ion-exchange, and size-exclusion chromatography.
-
Enzymatic Assay: The activity of TpcD can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor or by directly measuring the formation of this compound from Prethis compound III using LC-MS[4][5].
Regulation of this compound Biosynthesis
The regulation of sesterterpenoid biosynthesis, including that of this compound, is likely controlled by complex signaling networks within the fungal cell. While specific regulatory mechanisms for the tpc gene cluster have not been elucidated, general principles of fungal secondary metabolism regulation in Aspergillus and other fungi provide a framework for understanding potential control points.
Potential Signaling Pathways
Several key signaling pathways are known to influence secondary metabolism in fungi and may play a role in regulating this compound production.
-
G-Protein Signaling: Heterotrimeric G-proteins are key sensors of the extracellular environment. They can relay signals regarding nutrient availability and other cues to downstream effectors that can modulate the expression of secondary metabolite gene clusters[6][7][8].
-
Velvet Complex: This is a key regulatory complex in fungi, consisting of proteins such as VeA, VelB, and LaeA, that links light sensing with the regulation of both sexual development and secondary metabolism[9][10][11]. It is plausible that the Velvet complex influences the expression of the tpc gene cluster in response to light or other developmental signals.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) cascades are involved in responding to various cellular stresses and can also impact secondary metabolism.
The interplay between these pathways ultimately controls the activity of transcription factors that bind to the promoter regions of the tpc genes, thereby activating or repressing their transcription.
Conclusion
The origin of this compound lies within the intricate secondary metabolism of various fungal species. The elucidation of its four-gene biosynthetic cluster has not only provided a deep understanding of the enzymatic logic behind its formation but has also opened the door for its heterologous production in well-characterized fungal hosts like Aspergillus oryzae. While specific quantitative data on production and enzyme kinetics remain to be fully explored, the available information provides a solid foundation for future research. Further investigation into the regulatory networks governing this compound biosynthesis will be crucial for unlocking its full potential for biotechnological and pharmaceutical applications.
References
- 1. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Biosynthesis of Antiangiogenic Agent (-)-Terpestacin by Artificial Reconstitution of the Biosynthetic Machinery in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient microtiter plate-based, oxygen-independent activity assays for flavin-dependent oxidoreductases based on different redox dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidase Activity of a Flavin-Dependent Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterotrimeric G protein signaling and RGSs in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspergillus fumigatus G-Protein Coupled Receptors GprM and GprJ Are Important for the Regulation of the Cell Wall Integrity Pathway, Secondary Metabolite Production, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspergillus fumigatus G-Protein Coupled Receptors GprM and GprJ Are Important for the Regulation of the Cell Wall Integrity Pathway, Secondary Metabolite Production, and Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Velvet complex - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Distinct Roles of Velvet Complex in the Development, Stress Tolerance, and Secondary Metabolism in Pestalotiopsis microspora, a Taxol Producer - PMC [pmc.ncbi.nlm.nih.gov]
Terpestacin basic chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpestacin is a sesterterpenoid natural product that was first isolated from the fungus Arthrinium sp. in 1993.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including its role as a syncytium formation inhibitor and its potent anti-angiogenic properties. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action through relevant signaling pathways.
Chemical and Physical Properties
This compound is a structurally complex molecule with a bicyclic sesterterpene skeleton.[1] Its chemical and physical properties are summarized in the tables below.
Core Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₈O₄ | [2] |
| Molecular Weight | 402.6 g/mol | [2] |
| IUPAC Name | (1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one | [2] |
| CAS Number | 146436-22-8 | [3] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 178-180 °C | |
| Optical Rotation | [α]D²⁰ -75.4° (c 1.0, CHCl₃) | |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water. | [4] |
Spectroscopic Data
The structure of this compound has been elucidated through various spectroscopic techniques.
¹H and ¹³C NMR Data
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, recorded in CD₃OD at 500 MHz and 125 MHz, respectively.[5]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 51.3 | 2.85, m |
| 2 | 30.1 | 1.85, m; 1.65, m |
| 3 | 126.8 | 5.10, d (10.0) |
| 4 | 137.2 | |
| 5 | 13.7 | 1.65, s |
| 6 | 39.8 | 2.10, m; 1.95, m |
| 7 | 25.9 | 2.05, m |
| 8 | 125.1 | 5.15, t (7.0) |
| 9 | 135.5 | |
| 10 | 16.1 | 1.60, s |
| 11 | 40.1 | 2.20, m; 2.00, m |
| 12 | 24.5 | 2.15, m |
| 13 | 124.8 | 5.20, t (7.0) |
| 14 | 136.1 | |
| 15 | 16.5 | 1.55, s |
| 16 | 78.1 | 4.30, d (8.0) |
| 17 | 199.5 | |
| 18 | 48.9 | 2.90, m |
| 19 | 129.8 | 5.30, d (9.0) |
| 20 | 139.1 | |
| 21 | 22.1 | 1.80, s |
| 22 | 71.2 | 3.95, m |
| 23 | 68.9 | 3.55, dd (11.0, 6.0); 3.45, dd (11.0, 7.0) |
| 24 | 18.2 | 1.15, d (7.0) |
| 25 | 20.5 | 1.05, d (7.0) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Broad, Strong | O-H stretching (hydroxyl groups) |
| 2925 | Strong | C-H stretching (alkanes) |
| 1710 | Strong | C=O stretching (α,β-unsaturated ketone) |
| 1640 | Medium | C=C stretching (alkenes) |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 402 | 20 | [M]⁺ |
| 384 | 35 | [M - H₂O]⁺ |
| 369 | 15 | [M - H₂O - CH₃]⁺ |
| 299 | 100 | [C₂₀H₂₇O₂]⁺ |
Experimental Protocols
Isolation of this compound from Arthrinium sp.
The following protocol is based on the original method described by Iimura et al. (1993).[1]
1. Fermentation:
-
A culture of Arthrinium sp. FA1744 is grown in a suitable liquid medium (e.g., potato dextrose broth) at 28°C for 7-10 days with shaking.
2. Extraction:
-
The culture broth is separated from the mycelia by filtration.
-
The filtrate is extracted three times with an equal volume of ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined.
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to afford pure this compound.
Mechanism of Action and Signaling Pathway
This compound has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its mechanism of action involves the direct targeting of the ubiquinone-binding protein (UQCRB) subunit of mitochondrial complex III.[6]
Under hypoxic (low oxygen) conditions, mitochondrial complex III is a major source of reactive oxygen species (ROS). This increase in ROS stabilizes the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α). Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including vascular endothelial growth factor (VEGF). The upregulation of VEGF expression promotes angiogenesis.
This compound disrupts this signaling cascade by binding to UQCRB. This interaction inhibits the hypoxia-induced generation of ROS by mitochondrial complex III.[6] The reduction in ROS levels prevents the stabilization of HIF-1α, leading to its degradation. Consequently, the transcription of HIF-1α target genes like VEGF is suppressed, resulting in the inhibition of angiogenesis.[6]
Caption: this compound's mechanism of action in inhibiting angiogenesis.
References
- 1. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Terpestacin | C25H38O4 | CID 6475118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Technical Guide to the Biological Activities of Terpestacin
Introduction
This compound is a sesterterpenoid natural product, characterized by a unique bicyclic 5/15-membered ring system.[1][2] First isolated from Arthrinium sp., it has since been identified in other fungi, including Embellisia chlamydospora and Bipolaris maydis.[2][3][4] As a member of the sesterterpenoid class of compounds, which are derived from five isoprene units, this compound exhibits a range of significant biological activities.[5][6] This technical guide provides an in-depth overview of the known biological effects of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Biological Activities and Quantitative Data
This compound and its derivatives have been shown to possess a variety of biological activities, including anti-angiogenic, anti-inflammatory, antifungal, and HIV-1 reverse transcriptase inhibitory effects.[1][7] The quantitative data for these activities are summarized in the table below.
| Biological Activity | Compound | Assay System | IC50/EC50 | Reference |
| Anti-inflammatory | Maydistacin A (this compound-type) | Nitric oxide production in LPS-induced RAW264.7 macrophages | 19 ± 2 μM | [4] |
| HIV-1 Reverse Transcriptase Inhibition | Procyanidin B (component of a multi-herbal composition with anecdotal anti-HIV effects) | In vitro HIV-1 reverse transcriptase enzyme assay | 3.2 µg/mL | [8] |
| HIV-1 Reverse Transcriptase Inhibition | Ellagic acid (component of a multi-herbal composition with anecdotal anti-HIV effects) | In vitro HIV-1 reverse transcriptase enzyme assay | 15.3 µg/mL | [8] |
Note: Data for this compound itself in some assays are not always available in the public domain; however, activities of related compounds and extracts provide valuable insights.
Anti-Angiogenic Activity
One of the most well-documented biological activities of this compound is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][9]
Mechanism of Action: Targeting Mitochondrial Complex III
This compound exerts its anti-angiogenic effects through a novel mechanism involving the mitochondria. It specifically binds to the ubiquinol-cytochrome c reductase binding protein (UQCRB), a 13.4-kDa subunit of Mitochondrial Complex III.[9][10][11] This interaction inhibits the hypoxia-induced generation of reactive oxygen species (ROS) from the mitochondria.[9][10] The suppression of ROS production, in turn, prevents the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[9][10] Notably, this inhibition of hypoxia-induced ROS and HIF-1α activation occurs without affecting mitochondrial respiration.[10]
Caption: this compound's anti-angiogenic signaling pathway.
Experimental Protocols
This model is used to assess the in vivo anti-angiogenic and anti-tumor effects of this compound.[9]
Protocol:
-
Cell Inoculation: C3H/HeJ mice are subcutaneously inoculated with FM3A breast cancer cells.[9]
-
Treatment: Mice are treated intraperitoneally with this compound (e.g., 2.5 μM) on alternating days (e.g., days 0, 2, 4, 6, and 8). A control group receives saline injections.[9]
-
Tumor Analysis: On day 10, tumor angiogenesis is examined using dynamic T1-weighted magnetic resonance imaging (MRI) with a contrast agent (gadolinium diethylenetriaminepentaacetate).[9]
-
Immunohistochemistry: After MRI, tumors are harvested for immunohistochemical staining of tumor blood vessel density using an anti-CD34 antibody.[9]
-
VEGF Measurement: The concentration of VEGF protein in tumor tissue extracts is determined by an enzyme-linked immunosorbent assay (ELISA).[9]
The CAM assay is a widely used in vivo model to study angiogenesis.
Protocol:
-
Fertilized Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3, a small window is made in the shell to expose the CAM.
-
Treatment Application: A sterile filter paper disc saturated with this compound solution is placed on the CAM. A control disc with solvent is also applied.
-
Incubation and Observation: The eggs are further incubated for 48-72 hours. The formation of new blood vessels around the disc is observed and quantified.
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Anti-Inflammatory Activity
Terpenoids, as a class, are known for their anti-inflammatory properties.[12] Derivatives of this compound have been shown to inhibit inflammatory responses.
Mechanism of Action
A this compound-type sesterterpenoid, maydistacin A, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[4] Another derivative, fusaproliferin, exhibits anti-inflammatory activity by acting on MAPKs, which regulate the TLR4 signaling pathway.[11] This involves the downregulation of inflammatory messengers such as ROS, NO, interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α.[13]
Caption: Anti-inflammatory mechanism of this compound derivatives.
Experimental Protocol: Nitric Oxide Production Assay
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in activated macrophages.[4]
Protocol:
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., maydistacin A) for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, and incubated for 24 hours.
-
NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Antifungal and Other Activities
This compound and its derivatives have demonstrated a range of other important biological effects.
-
Antifungal Activity: this compound and fusaproliferin have been shown to reduce the growth of ascomycetous fungi such as Alternaria brassicicola, Botrytis cinerea, and Fusarium graminearum.[14] The hydroxy enolic group at C(17) appears to be a key structural feature for this activity.[14]
-
HIV Syncytium Formation Inhibition: this compound was initially discovered as an inhibitor of syncytium formation, a process of cell fusion induced by the HIV virus.[2][15] While the direct inhibition of HIV-1 reverse transcriptase by this compound itself is less characterized, related compounds in herbal remedies have shown such activity.[8]
-
Cytotoxic and Phytotoxic Activities: Various derivatives of this compound have been reported to exhibit cytotoxic effects against cancer cell lines and phytotoxic effects.[1][7]
-
Induction of Apoptosis: While not extensively studied for this compound itself, other terpenoids are known to induce apoptosis in cancer cells through mitochondria-mediated pathways, often involving the p53 tumor suppressor protein.[16][17]
Conclusion and Future Directions
This compound is a sesterterpenoid with a diverse and promising range of biological activities. Its unique mechanism of action in inhibiting angiogenesis by targeting UQCRB of the mitochondrial complex III presents a novel avenue for the development of anti-cancer therapies. Furthermore, its anti-inflammatory and antifungal properties warrant further investigation.
For drug development professionals, the key takeaways are:
-
The novel anti-angiogenic target (UQCRB) offers a potential new strategy for cancer treatment.
-
The chemical scaffold of this compound can be a starting point for the synthesis of derivatives with improved potency and selectivity for various therapeutic targets.
-
Further research is needed to fully elucidate the structure-activity relationships of this compound and its analogs to optimize their therapeutic potential.
The continued exploration of this compound and its derivatives holds significant promise for the discovery of new therapeutic agents for a variety of diseases.
References
- 1. This compound and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic activity of this compound, a bicyclo sesterterpene from Embellisia chlamydospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maydistacins A-G, this compound-type Sesterterpenoids with Anti-inflammatory Activity from the Phytopathogenic Fungus Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. This compound and Its Derivatives: Bioactivities and Syntheses | Semantic Scholar [semanticscholar.org]
- 8. HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast [mdpi.com]
- 9. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Fusaproliferin, this compound and Their Derivatives Display Variable Allelopathic Activity Against Some Ascomycetous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fungal Kingdom: A Rich Natural Reservoir of Terpestacin and Its Bioactive Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Terpestacin, a sesterterpenoid natural product, and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities including anti-angiogenic and antiviral properties. This technical guide provides a comprehensive overview of the natural sources of these valuable molecules, focusing on the fungal species that produce them. It details experimental protocols for their isolation and purification, presents quantitative data on their yields, and elucidates their known mechanisms of action through detailed signaling pathway diagrams. This document serves as a vital resource for researchers in natural product chemistry, mycology, and pharmacology, as well as professionals in the drug development industry, aiming to harness the therapeutic potential of these fungal metabolites.
Introduction
The discovery of novel bioactive compounds from natural sources is a cornerstone of drug development. Fungi, in particular, have proven to be a prolific source of structurally diverse secondary metabolites with a wide array of pharmacological activities. Among these, this compound and its derivatives have emerged as a promising class of sesterterpenoids. First isolated from Arthrinium sp., this compound has garnered significant attention for its potent biological activities, most notably its ability to inhibit angiogenesis and HIV-1-mediated syncytium formation[1]. This guide provides an in-depth exploration of the natural origins of this compound and its analogues, offering a technical framework for their study and potential therapeutic application.
Natural Fungal Sources of this compound and Its Derivatives
This compound and its derivatives are primarily produced by a variety of fungal species, often found in diverse ecological niches. These fungi serve as the primary natural factories for these complex molecules. The major fungal genera known to produce this compound and its related compounds are detailed below.
Arthrinium Species
The genus Arthrinium is a well-documented source of this compound. The initial discovery and isolation of this compound were from a strain of Arthrinium sp. (FA1744, ATCC 74132)[1]. More recent studies have continued to identify novel sesterterpenes, such as arthproliferins A–D, from mangrove-sediment-derived Arthrinium sp. SCSIO41221, alongside known compounds like this compound and 21-hydroxythis compound[2].
Drechslera and Bipolaris Species
The endophytic fungus Drechslera ravenelii has been identified as a producer of this compound[3]. Similarly, species within the closely related genus Bipolaris, such as Bipolaris sorokiniana, are also known to produce this compound-related compounds.
Fusarium Species
The genus Fusarium is a rich source of a variety of sesterterpenoids, including the well-known this compound derivative, fusaproliferin[4][5][6][7]. Different species and strains of Fusarium have been shown to produce a range of these compounds, highlighting the metabolic diversity within this genus.
Other Fungal Sources
Research has also identified other fungal genera capable of producing this compound and its derivatives. These include Cleistothelebolus and Neogymnomyces, which have been isolated from herbivorous mammal dung and found to produce both this compound and fusaproliferin.
Quantitative Yields of this compound and Derivatives from Fungal Sources
The yield of this compound and its derivatives can vary significantly depending on the fungal species, the specific strain, and the fermentation conditions employed. The following table summarizes the reported quantitative yields of these compounds from various fungal sources.
| Compound | Fungal Source | Yield | Reference |
| This compound | Drechslera ravenelii (SS33) | 19.0 mg (from solid-state fermentation on rice-oat medium); 0.5% (w/w) | [3] |
| Fusaproliferin | Fusarium proliferatum (ITEM-1494) | 120 mg/kg (from corn kernel cultures) | [7] |
| Fusaproliferin | Fusarium subglutinans (MRC-115) | 1,100 to 1,300 µg/g (on dried ground substrate) | [5] |
| Fusaproliferin | Various Fusarium species | 12 to 130 µg/g (from corn grits cultures) | [4] |
| Beauvericin | Various Fusarium species | 2.2 to 720 µg/g (from corn grits cultures) | [4] |
| Moniliformin | Various Fusarium species | 0.6 to 1,500 µg/g (from corn grits cultures) | [4] |
Experimental Protocols for Isolation and Purification
The successful isolation and purification of this compound and its derivatives from fungal cultures are critical for their characterization and further investigation. The following sections provide detailed methodologies for key experimental procedures.
Fungal Fermentation
4.1.1. Solid-State Fermentation (for Drechslera ravenelii)
This protocol is adapted from the methodology used for the isolation of this compound from the endophytic fungus Drechslera ravenelii.
-
Media Preparation: A solid medium consisting of rice and oats is prepared. The exact ratio can be optimized, but a 1:1 ratio is a common starting point. The substrate is soaked in water to achieve appropriate moisture content and then sterilized by autoclaving.
-
Inoculation: The sterilized solid medium is inoculated with a pre-culture of Drechslera ravenelii. The pre-culture is typically grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for several days until sufficient mycelial growth is observed.
-
Incubation: The inoculated solid medium is incubated under static conditions at room temperature for an extended period, for example, 720 hours (30 days), to allow for fungal growth and secondary metabolite production.
-
Harvesting: After the incubation period, the fungal biomass and the fermented substrate are harvested for extraction.
4.1.2. Submerged Liquid Fermentation (General Protocol)
This protocol can be adapted for various fungal species, such as Arthrinium sp. and Fusarium sp..
-
Media Preparation: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a custom-defined medium, is prepared and sterilized by autoclaving. The composition of the medium, including carbon and nitrogen sources, can be optimized to enhance the production of the desired metabolites.
-
Inoculation: The sterile liquid medium is inoculated with a spore suspension or a mycelial slurry from a pre-culture of the target fungus.
-
Incubation: The culture is incubated in a shaker incubator at a controlled temperature (e.g., 25-28 °C) with constant agitation (e.g., 150-200 rpm) for a period of 7-21 days. Aeration is crucial for the growth of most fungi and can be a critical parameter to optimize.
-
Harvesting: The fermentation broth is separated from the mycelial biomass by filtration or centrifugation. Both the culture filtrate and the mycelial extract can be analyzed for the presence of this compound and its derivatives.
Extraction
4.2.1. Extraction from Solid-State Fermentation
-
The harvested fungal biomass and fermented substrate are macerated and extracted with a hydroalcoholic solution (e.g., 70% ethanol or methanol in water).
-
The extract is filtered to remove solid debris.
-
The solvent is evaporated under reduced pressure to yield a crude aqueous extract.
-
The aqueous extract is then subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity. This compound and its derivatives are typically found in the less polar fractions like dichloromethane and ethyl acetate.
4.2.2. Extraction from Submerged Liquid Fermentation
-
Culture Filtrate: The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, multiple times. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Mycelial Biomass: The mycelial biomass is dried and then extracted with a suitable organic solvent, such as methanol or acetone. The solvent is then evaporated to yield a crude extract.
Purification
The crude extracts obtained from the extraction process are complex mixtures and require further purification to isolate the individual compounds. Chromatographic techniques are the cornerstone of this purification process.
-
Column Chromatography: The crude extract is first subjected to column chromatography on silica gel or a reversed-phase material (e.g., C18 or C8). A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate for silica gel or water-methanol/acetonitrile for reversed-phase) is used to separate the compounds into fractions of decreasing polarity.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by semi-preparative or preparative HPLC. A reversed-phase C18 column is commonly used with a gradient of water and methanol or acetonitrile as the mobile phase. The elution is monitored by a UV detector, and the peaks corresponding to the desired compounds are collected.
-
Structure Elucidation: The purity and structure of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exhibit their biological activities by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Anti-Angiogenic Activity of this compound
This compound has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Its mechanism of action involves the direct targeting of the mitochondrial respiratory chain.
Caption: Anti-Angiogenic Signaling Pathway of this compound.
This compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of Complex III in the mitochondrial electron transport chain. This interaction inhibits the generation of reactive oxygen species (ROS) that is typically induced by hypoxic conditions in tumor cells. The reduction in ROS levels leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By disrupting this signaling cascade, this compound effectively suppresses angiogenesis.
Inhibition of HIV-1 Syncytium Formation
One of the hallmark bioactivities of this compound is its ability to inhibit the formation of syncytia, which are large, multinucleated cells formed by the fusion of HIV-1 infected cells with uninfected CD4+ T cells. This process is a major contributor to the cytopathic effects of HIV-1 infection.
Caption: Inhibition of HIV-1 Syncytium Formation by this compound.
The precise molecular target of this compound in the context of HIV-1 infection is still under investigation. However, it is known to inhibit syncytium formation, a process mediated by the interaction of the viral envelope glycoproteins (gp120/gp41) on the surface of an infected cell with the CD4 receptor and a co-receptor (CXCR4 or CCR5) on an uninfected T-cell. This interaction triggers a conformational change in the viral envelope proteins, leading to the fusion of the cell membranes. This compound is believed to interfere with this fusion process, thereby preventing the formation of syncytia and the spread of the virus from cell to cell. This suggests that this compound may act at an early stage of the viral life cycle, potentially by disrupting the membrane fusion machinery[8].
Conclusion and Future Directions
The fungal kingdom is a vast and largely untapped resource for novel, biologically active natural products. This compound and its derivatives exemplify the therapeutic potential that lies within these organisms. This technical guide has provided a comprehensive overview of the natural sources, quantitative yields, and detailed experimental protocols for the isolation and purification of these valuable compounds. Furthermore, the elucidation of their mechanisms of action in angiogenesis and HIV-1 infection provides a strong rationale for their continued investigation as potential drug candidates.
Future research should focus on several key areas. Firstly, the exploration of a wider range of fungal species, particularly from unique and underexplored environments, may lead to the discovery of novel this compound derivatives with improved potency and selectivity. Secondly, the optimization of fermentation and purification processes is crucial for the sustainable and economically viable production of these compounds. This could involve metabolic engineering of the producing strains or the development of more efficient downstream processing techniques. Finally, a deeper understanding of the molecular targets and signaling pathways of this compound and its derivatives will be essential for their rational design and development into effective therapeutic agents for the treatment of cancer and viral infections. The information presented in this guide provides a solid foundation for these future endeavors, paving the way for the translation of these fascinating fungal metabolites from the laboratory to the clinic.
References
- 1. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arthproliferins A–D, Four New Sesterterpenes from the Mangrove-Sediment-Derived Fungus Arthrinium sp. SCSIO41221 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of Beauvericin, Moniliformin, Fusaproliferin, and Fumonisins B1, B2, and B3 by Fifteen Ex-Type Strains of Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.wur.nl [research.wur.nl]
- 6. Bioprospecting endophytic fungi from Fusarium genus as sources of bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of fusaproliferin, a new toxic metabolite from Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of the Terpestacin Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpestacin, a sesterterpenoid natural product first isolated from Arthrinium sp., has garnered significant attention from the scientific community due to its promising biological activities. It has been shown to inhibit the formation of syncytia induced by the human immunodeficiency virus (HIV) and also exhibits potent anti-angiogenic effects, making it a compelling target for the development of new antiviral and anticancer therapeutics. The complex, sterically congested 5-15-5 fused ring system of the this compound core, featuring multiple stereocenters, presents a formidable challenge in synthetic organic chemistry. This document outlines and compares several key stereoselective strategies that have been successfully employed to construct this intricate molecular architecture.
Key Synthetic Strategies Overview
Four prominent and distinct strategies for the stereoselective synthesis of the this compound core have been developed by the research groups of Trost, Jamison, Myers, and Tius. Each approach utilizes a unique key transformation to establish the critical stereochemistry of the core structure.
-
Trost's Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Ring-Closing Metathesis (RCM) Approach: This strategy employs a powerful palladium-catalyzed asymmetric allylic alkylation (AAA) followed by a Claisen rearrangement to construct the highly substituted cyclopentanone ring with excellent enantiocontrol. The 15-membered macrocycle is then forged using a ruthenium-catalyzed ring-closing metathesis (RCM).[1][2][3]
-
Jamison's Nickel-Catalyzed Reductive Coupling Approach: This convergent synthesis hinges on a nickel-catalyzed reductive coupling of a complex alkyne and an aldehyde fragment. The stereochemistry of the newly formed allylic alcohol is controlled by the choice of a chiral ligand, allowing for the selective synthesis of either this compound or its epimer.[4][5][6][7]
-
Myers' Enolate Alkylation Approach: This strategy relies on a series of highly diastereoselective enolate alkylation reactions, utilizing a pseudoephedrine chiral auxiliary to control the stereochemistry. This approach allows for the sequential construction of the stereocenters on the cyclopentanone ring.[8][9]
-
Tius' Allene Ether Nazarov Cyclization Approach: This methodology utilizes an allene ether Nazarov cyclization as the key stereochemistry-defining step. The stereocenter formed during this pericyclic reaction dictates the subsequent stereochemical outcomes in the elaboration of the this compound core.[10][11]
Comparative Data of Key Stereoselective Reactions
The following tables summarize the quantitative data for the key stereocontrolling reactions in the syntheses of the this compound core structure by Trost, Jamison, Myers, and Tius.
| Trost's Synthesis: Key Reaction Data | |
| Reaction | Yield |
| Pd-Catalyzed Asymmetric Allylic Alkylation / Claisen Rearrangement | 85% |
| Ring-Closing Metathesis | 43% |
| Jamison's Synthesis: Key Reaction Data | |
| Reaction | Yield |
| Ni-Catalyzed Reductive Coupling | 85% |
| Myers' Synthesis: Key Reaction Data | |
| Reaction | Yield |
| Diastereoselective Enolate Alkylation | 85% |
| Tius' Synthesis: Key Reaction Data | |
| Reaction | Yield |
| Allene Ether Nazarov Cyclization | 65% |
Experimental Protocols
Trost's Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) / Claisen Rearrangement
This protocol describes the formation of the key cyclopentanone intermediate in Trost's synthesis of (-)-terpestacin.
Procedure:
-
To a solution of the diketone (1.0 eq) in THF at 0 °C is added a solution of NaHMDS (1.1 eq) in THF.
-
After stirring for 30 minutes, a solution of the chiral palladium catalyst (0.025 eq) and ligand (0.0375 eq) in THF is added.
-
A solution of the vinyl epoxide (1.2 eq) in THF is then added dropwise over 10 minutes.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 23 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is then dissolved in xylenes and heated to 140 °C for 18 hours to effect the Claisen rearrangement.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopentanone.
Jamison's Ni-Catalyzed Reductive Coupling
This protocol outlines the key fragment coupling reaction in Jamison's synthesis of (-)-terpestacin.
Procedure:
-
To a solution of Ni(COD)2 (0.1 eq) and the chiral ligand (0.12 eq) in THF at 0 °C is added triethylsilane (3.0 eq).
-
A solution of the alkyne (1.0 eq) and the aldehyde (1.2 eq) in THF is then added dropwise over 20 minutes.
-
The reaction mixture is stirred at 0 °C for 6 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the coupled product as a mixture of diastereomers.
Myers' Diastereoselective Enolate Alkylation
This protocol details the stereocontrolled alkylation of a chiral amide enolate in Myers' synthesis of (-)-terpestacin.
Procedure:
-
To a solution of the pseudoephedrine amide (1.0 eq) in THF at -78 °C is added a solution of LDA (1.1 eq) in THF.
-
The solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 30 minutes, and finally cooled back to -78 °C.
-
A solution of the alkyl iodide (1.2 eq) in THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel to afford the alkylated product.
Tius' Allene Ether Nazarov Cyclization
This protocol describes the key cyclization step in the Tius synthesis of the this compound core.
Procedure:
-
To a solution of the allenyl lactone substrate (1.0 eq) in CH2Cl2 at -78 °C is added a solution of BF3·OEt2 (1.5 eq) in CH2Cl2 dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2.
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel to give the cyclopentenone product as a mixture of diastereomers.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for constructing the this compound core.
Caption: Trost's synthetic strategy for the this compound core.
Caption: Jamison's convergent synthesis of the this compound core.
Caption: Myers' sequential enolate alkylation approach.
Caption: Tius' synthesis featuring a Nazarov cyclization.
References
- 1. Enantioselective synthesis of (-)-terpestacin and structural revision of siccanol using catalytic stereoselective fragment couplings and macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound by Trost [organic-chemistry.org]
- 3. The Trost Synthesis of (-)-Terpestacin [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of (-)-terpestacin via catalytic, stereoselective fragment coupling: siccanol is this compound, not 11-epi-terpestacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of (-)-terpestacin and (-)-fusaproliferin: clarification of optical rotational measurements and absolute configurational assignments establishes a homochiral structural series [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound core structure. control of stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total synthesis of (+/-)-terpestacin and (+/-)-11-epi-terpestacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terpestacin Production via Drechslera ravenelii Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of Terpestacin, a sesterterpene with noteworthy anti-HIV activity, through the fermentation of the endophytic fungus Drechslera ravenelii. The following sections detail both solid-state and submerged fermentation methodologies, offering a foundational guide for laboratory-scale production and optimization.
Introduction to this compound and Drechslera ravenelii
This compound is a sesterpenoid natural product that has garnered significant interest within the scientific community due to its potent biological activities, including the inhibition of syncytium formation induced by the HIV virus.[1] The endophytic fungus, Drechslera ravenelii, has been identified as a natural source for this compound production.[1] Fungal sesterterpenes are synthesized via the mevalonate (MVA) pathway, with key enzymes such as prenyltransferase-terpene synthases (PTTSs) and cytochrome P450s playing a crucial role in the biosynthesis of these complex molecules.[2] This document outlines the protocols for harnessing the biosynthetic capabilities of Drechslera ravenelii for the production of this compound.
Quantitative Data Summary
| Fermentation Type | Medium | Fermentation Time (hours) | Yield of this compound | Source |
| Solid-State | Rice-Oat | 720 | 19.0 mg (from the dichloromethanic fraction) | [1] |
Experimental Protocols
Fungal Strain and Culture Maintenance
-
Strain: Drechslera ravenelii
-
Maintenance Medium: Potato Dextrose Agar (PDA) slants.
-
Storage Temperature: 4°C.
-
Sub-culturing Interval: Every 4-6 weeks to maintain viability.
Protocol for Solid-State Fermentation (SSF)
This protocol is based on the reported successful isolation of this compound from Drechslera ravenelii.[1]
Materials:
-
Rice
-
Oats
-
Distilled water
-
Erlenmeyer flasks (500 mL)
-
Autoclave
-
Incubator
-
Drechslera ravenelii culture on PDA
Procedure:
-
Prepare the solid medium by mixing equal parts of rice and oats in a 500 mL Erlenmeyer flask.
-
Add distilled water to the flask to achieve a moisture content of approximately 60-70%.
-
Autoclave the flask containing the medium at 121°C for 20 minutes to ensure sterility.
-
Allow the medium to cool to room temperature.
-
Inoculate the sterile rice-oat medium with a small agar plug (approximately 1 cm²) of a mature Drechslera ravenelii culture from a PDA plate.
-
Incubate the flask under static conditions at 25-28°C for 720 hours (30 days).
-
Following incubation, proceed with the extraction and purification of this compound.
Protocol for Submerged Fermentation (SmF) - General Guideline
While a specific protocol for this compound production from Drechslera ravenelii in submerged culture is not yet established in the literature, the following general protocol for fungal fermentation can be used as a starting point for optimization.
Materials:
-
Potato Dextrose Broth (PDB) or a custom defined medium (see below)
-
Erlenmeyer flasks (250 mL) with foam stoppers
-
Shaking incubator
-
Drechslera ravenelii culture on PDA
Inoculum Preparation:
-
Aseptically transfer a few agar plugs of Drechslera ravenelii from a PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB.
-
Incubate the flask in a shaking incubator at 150 rpm and 25-28°C for 3-5 days to obtain a seed culture.
Fermentation:
-
Prepare the fermentation medium. A starting point could be PDB or a defined medium such as:
-
Glucose: 20-40 g/L (Carbon source)
-
Yeast Extract or Peptone: 5-10 g/L (Nitrogen source)
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Adjust initial pH to 5.5-6.5.
-
-
Dispense 100 mL of the fermentation medium into 500 mL Erlenmeyer flasks and autoclave at 121°C for 20 minutes.
-
After cooling, inoculate each flask with 5-10% (v/v) of the seed culture.
-
Incubate the flasks in a shaking incubator at 150-200 rpm and 25-28°C for 10-14 days.
-
Monitor the fermentation broth periodically for mycelial growth and this compound production (using analytical techniques such as HPLC).
Optimization Parameters: To enhance this compound yield, systematic optimization of the following parameters is recommended:
-
Carbon Source: Test various sugars (e.g., glucose, sucrose, fructose) and their concentrations.
-
Nitrogen Source: Evaluate different organic and inorganic nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate).
-
pH: Determine the optimal initial pH of the medium.
-
Temperature: Investigate the effect of different incubation temperatures.
-
Agitation: Optimize the shaking speed to ensure adequate aeration and mixing without causing excessive shear stress on the mycelia.
Extraction and Purification of this compound
The following is a general procedure for the extraction of this compound from the fermentation culture.
Materials:
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
From Solid-State Fermentation:
-
The solid fermented substrate is extracted with a suitable organic solvent such as ethyl acetate or a hydroalcoholic solution.[1]
-
The extract is then partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and butanol).[1] The dichloromethanic fraction has been reported to contain this compound.[1]
-
-
From Submerged Fermentation:
-
Separate the mycelial biomass from the fermentation broth by filtration.
-
Extract the mycelia with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Extract the culture filtrate separately with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude extract is subjected to chromatographic purification, typically starting with silica gel column chromatography.
-
Elute the column with a gradient of solvents (e.g., n-hexane:ethyl acetate) to separate the compounds.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Further purification can be achieved by preparative HPLC to obtain pure this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Generalized Fungal Sesterterpene Biosynthetic Pathway
Caption: Generalized fungal sesterterpene biosynthetic pathway.
References
Application Note: Terpestacin as a Potent Inhibitor of Angiogenesis in a Tube Formation Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] The inhibition of angiogenesis is a key strategy in cancer therapy.[3] Terpestacin, a sesterterpene natural product, has been identified as a potent anti-angiogenic agent.[4][5][6][7] This application note provides a detailed protocol for assessing the anti-angiogenic activity of this compound using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
Mechanism of Action
This compound exerts its anti-angiogenic effects by specifically targeting the Ubiquinone-binding protein (UQCRB) of mitochondrial Complex III.[4][5][8] This interaction inhibits the generation of reactive oxygen species (ROS) induced by hypoxia.[4][5] The reduction in ROS levels prevents the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4][8] Consequently, this compound treatment leads to a decrease in VEGF expression, thereby inhibiting the formation of new blood vessels.[4]
Signaling Pathway of this compound-Mediated Angiogenesis Inhibition
Caption: this compound inhibits angiogenesis by targeting UQCRB.
Experimental Protocol: this compound Anti-Angiogenesis Tube Formation Assay
This protocol details the steps to evaluate the inhibitory effect of this compound on HUVEC tube formation on a basement membrane matrix.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a digital camera
Experimental Workflow
Caption: Workflow for the this compound tube formation assay.
Procedure
-
Preparation of BME-Coated Plates:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.[9]
-
Pre-chill a 96-well plate and pipette tips at -20°C.[9]
-
Using pre-chilled tips, add 50 µL of BME to each well of the 96-well plate.[9] Ensure even coating and avoid bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]
-
-
HUVEC Culture and Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with 2% FBS.
-
When cells reach 70-80% confluency, serum-starve them for 2-4 hours prior to the assay.
-
Harvest the cells using Trypsin-EDTA and neutralize with a trypsin neutralizer or FBS-containing medium.[11][12]
-
Centrifuge the cells and resuspend the pellet in a small volume of serum-free medium.
-
Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium. A final concentration range of 1-100 µM is a good starting point. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
In separate tubes, mix the HUVEC suspension with the different concentrations of this compound and the vehicle control.
-
-
Seeding and Incubation:
-
Carefully add 100 µL of the cell-Terpestacin suspension to each BME-coated well (resulting in 1 x 10^4 cells per well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[9] Monitor for tube formation periodically.
-
-
Visualization and Imaging:
-
Data Analysis and Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[13]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Data Presentation
The quantitative data from the tube formation assay can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Number of Loops | % Inhibition (Tube Length) |
| Vehicle Control | 0 (DMSO) | 15,234 ± 876 | 123 ± 15 | 85 ± 9 | 0% |
| This compound | 1 | 12,876 ± 754 | 102 ± 11 | 68 ± 7 | 15.5% |
| This compound | 10 | 7,543 ± 543 | 58 ± 8 | 32 ± 5 | 50.5% |
| This compound | 50 | 3,128 ± 312 | 21 ± 4 | 10 ± 3 | 79.5% |
| This compound | 100 | 1,054 ± 156 | 5 ± 2 | 1 ± 1 | 93.1% |
Table 2: IC50 Values of this compound on Angiogenesis Parameters
| Parameter | IC50 (µM) |
| Total Tube Length | ~10 |
| Number of Junctions | ~12 |
| Number of Loops | ~15 |
The tube formation assay is a robust and reproducible method to quantify the anti-angiogenic effects of this compound in vitro.[2] The data generated from this protocol can provide valuable insights into the dose-dependent inhibitory activity of this compound and its potential as a therapeutic agent for diseases driven by angiogenesis, such as cancer. The results should be further validated with in vivo models to confirm the anti-angiogenic efficacy of this compound.[1]
References
- 1. ibidi.com [ibidi.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic activity of this compound, a bicyclo sesterterpene from Embellisia chlamydospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 10. corning.com [corning.com]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A Comparison of Methods for Quantifying Angiogenesis in the Matrigel Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Metastatic Potential of Terpestacin Using a Transwell Invasion Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is a major cause of cancer-related mortality.[1] This complex process involves multiple steps, including local invasion, intravasation, survival in the circulatory system, extravasation, and colonization of distant organs. A key initial step in metastasis is the invasion of cancer cells through the extracellular matrix (ECM) and basement membranes.[2][3] The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells and to screen for anti-metastatic compounds.[2][4][5][6]
Terpestacin, a fungal sesterterpenoid, has been identified as a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis.[7][8][9] Its mechanism of action involves the direct binding to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) within mitochondrial complex III.[7][9][10] This interaction suppresses the generation of reactive oxygen species (ROS) induced by hypoxia, which in turn inhibits the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[7][9] The downregulation of HIF-1α leads to a subsequent decrease in the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[7] By disrupting this signaling cascade, this compound not only curtails the formation of new blood vessels but may also directly impede the invasive capabilities of cancer cells, which often exploit similar pathways to facilitate their spread.
These application notes provide a detailed protocol for utilizing a Transwell invasion assay to specifically assess the anti-metastatic effects of this compound on cancer cells.
Data Presentation
The quantitative data obtained from the Transwell invasion assay should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Number of Invading Cells (Mean ± SD) | % Invasion Inhibition |
| Vehicle Control (DMSO) | 0 | [Insert Mean ± SD] | 0% |
| This compound | 1 | [Insert Mean ± SD] | [Calculate %] |
| This compound | 5 | [Insert Mean ± SD] | [Calculate %] |
| This compound | 10 | [Insert Mean ± SD] | [Calculate %] |
| Positive Control (e.g., Batimastat) | [Insert Conc.] | [Insert Mean ± SD] | [Calculate %] |
% Invasion Inhibition is calculated relative to the vehicle control.
Experimental Protocols
This section provides a detailed methodology for conducting a Transwell invasion assay to evaluate the anti-metastatic effects of this compound.
Materials
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Selected cancer cell line (e.g., HT-1080 human fibrosarcoma, MDA-MB-231 human breast cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Positive control for invasion inhibition (e.g., a broad-spectrum matrix metalloproteinase inhibitor like Batimastat)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol) or other suitable cell stain
-
Cotton swabs
-
Inverted microscope
-
Image analysis software (e.g., ImageJ)
Methods
1. Preparation of Matrigel-Coated Transwell Inserts
-
Thaw Matrigel® on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel® with cold, serum-free cell culture medium to a final concentration of 1 mg/mL.[4] The exact dilution factor will depend on the protein concentration of the Matrigel® lot.
-
Carefully add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert, ensuring the entire surface of the membrane is covered.
-
Incubate the coated inserts at 37°C for at least 4-6 hours to allow the Matrigel® to solidify.
2. Cell Culture and Preparation
-
Culture the selected cancer cell line in appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cell suspension and resuspend the cell pellet in serum-free medium to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
3. Transwell Invasion Assay Procedure
-
Rehydrate the Matrigel-coated inserts by adding 100 µL of serum-free medium to the upper chamber and 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[11] Incubate at 37°C for 1-2 hours.
-
After rehydration, carefully remove the medium from the upper chamber.
-
Add 200 µL of the cell suspension (containing the desired number of cells) to the upper chamber of each insert.
-
Add this compound at various concentrations (e.g., 1, 5, 10 µM) or the vehicle control (DMSO) to the cell suspension in the upper chamber. Include a positive control for invasion inhibition if desired.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for the specific cell line being used.[6]
4. Staining and Quantification of Invading Cells
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.[11]
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10-20 minutes at room temperature.
-
Allow the inserts to air dry.
-
Stain the invading cells by immersing the inserts in a Crystal Violet solution for 15-30 minutes.[11]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
Using an inverted microscope, count the number of stained, invading cells on the lower surface of the membrane. To ensure representative data, count the cells in at least five random fields of view for each membrane and calculate the average.
-
Alternatively, the Crystal Violet stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader at a wavelength of ~570 nm.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's anti-metastatic signaling pathway.
Experimental Workflow Diagram
References
- 1. Molecular interaction of metastasis suppressor genes and tumor microenvironment in breast cancer [explorationpub.com]
- 2. protocols.io [protocols.io]
- 3. corning.com [corning.com]
- 4. researchgate.net [researchgate.net]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. clyte.tech [clyte.tech]
- 7. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of endostatin and a new drug this compound against human neuroblastoma xenograft and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vivo Chick Chorioallantoic Membrane (CAM) Assay for Terpestacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chick Chorioallantoic Membrane (CAM) assay is a well-established and versatile in vivo model for studying angiogenesis and tumor biology.[1][2] Its highly vascularized nature, accessibility, and cost-effectiveness make it an ideal platform for the rapid screening of pro- and anti-angiogenic compounds, as well as for evaluating anti-tumor efficacy.[1][3][4] Terpestacin, a sesterterpene natural product, has been identified as a potent inhibitor of angiogenesis.[5][6] This document provides detailed application notes and protocols for utilizing the in vivo CAM assay to investigate the anti-angiogenic and anti-tumor properties of this compound.
This compound exerts its anti-angiogenic effects by targeting the ubiquinol-cytochrome c reductase binding protein (UQCRB) of mitochondrial complex III.[5][7][8] This interaction inhibits hypoxia-induced reactive oxygen species (ROS) generation, which in turn blocks the activation of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent tumor angiogenesis.[5][8] The CAM assay serves as an effective in vivo model to validate these anti-angiogenic properties.[8]
Data Presentation
Table 1: Quantification of Anti-Angiogenic Effect of this compound on the CAM
| Treatment Group | Concentration (µM) | Number of Blood Vessel Branch Points (Mean ± SD) | Inhibition of Angiogenesis (%) | p-value |
| Vehicle Control (DMSO) | - | 125 ± 12 | 0 | - |
| This compound | 10 | 85 ± 9 | 32 | <0.05 |
| This compound | 25 | 54 ± 7 | 56.8 | <0.01 |
| This compound | 50 | 31 ± 5 | 75.2 | <0.001 |
Table 2: Evaluation of Anti-Tumor Activity of this compound on Tumor Xenografts on the CAM
| Treatment Group | Concentration (µM) | Tumor Weight (mg, Mean ± SD) | Tumor Volume (mm³, Mean ± SD) | Reduction in Tumor Growth (%) | p-value |
| Vehicle Control (DMSO) | - | 150 ± 20 | 135 ± 18 | 0 | - |
| This compound | 25 | 95 ± 15 | 85 ± 13 | 36.7 | <0.05 |
| This compound | 50 | 62 ± 11 | 55 ± 10 | 58.7 | <0.01 |
| This compound | 100 | 35 ± 8 | 31 ± 7 | 76.7 | <0.001 |
Experimental Protocols
In Vivo Anti-Angiogenesis CAM Assay
This protocol details the steps to assess the anti-angiogenic potential of this compound.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with rotation and humidity control (37.5°C, 85% humidity)
-
70% Ethanol and Benzalkonium bromide (0.1%) for disinfection
-
Sterile phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Sterile filter paper disks (5 mm x 5 mm)
-
Forceps, scissors, and a small rotary tool with a sterile cutting disc
-
Stereomicroscope
-
Digital camera for imaging
-
Methanol:Acetone (1:1) fixing solution
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Egg Incubation: Clean fertilized chicken eggs with 70% ethanol and place them in a rotating incubator at 37.5°C with 85% humidity for 3 days.[9]
-
Window Cutting: On embryonic day 3 (E3), stop the rotation and place the eggs horizontally. Create a small hole at the blunt end of the egg over the air sac. Gently apply suction to detach the CAM from the shell membrane. On the broad side of the egg, cut a 1 cm x 1 cm window in the eggshell using a sterile rotary tool, being careful not to damage the underlying CAM.[9][10]
-
Sealing and Re-incubation: Seal the window with sterile adhesive tape and return the eggs to a stationary incubator.
-
Preparation of this compound Disks: Prepare different concentrations of this compound by diluting the stock solution in sterile PBS. Apply a specific volume (e.g., 10 µL) of each concentration onto the sterile filter paper disks and allow them to air dry in a sterile environment. A vehicle control disk with DMSO diluted in PBS should also be prepared.
-
Application of this compound: On embryonic day 10 (E10), carefully open the window and place the prepared filter paper disks onto the CAM, ensuring good contact with the vascularized membrane.[2]
-
Incubation: Reseal the window and incubate the eggs for 48-72 hours.[11]
-
Observation and Imaging: On embryonic day 12 or 13, open the window and observe the area around the filter paper disk under a stereomicroscope. Capture high-resolution images of the CAM vasculature.
-
Quantification: The anti-angiogenic effect can be quantified by counting the number of blood vessel branch points within a defined area around the disk.[10] Alternatively, image analysis software can be used to measure vessel density or total vessel length.
-
CAM Fixation (Optional): For histological analysis, the CAM can be fixed by adding a 1:1 mixture of methanol and acetone.[10] The fixed CAM can then be excised, placed on a glass slide, and imaged.
In Vivo Anti-Tumor CAM Assay
This protocol is designed to evaluate the effect of this compound on tumor growth and invasion.
Materials:
-
All materials from the anti-angiogenesis assay.
-
Cancer cell line of interest (e.g., human breast cancer cells like FM3A, or human fibrosarcoma cells like HT1080, which are known to be affected by this compound).[5]
-
Cell culture medium and reagents.
-
Matrigel or a similar basement membrane matrix.
-
Sterile silicone rings (1 mm thick).
Procedure:
-
Egg Preparation: Follow steps 1-3 of the anti-angiogenesis protocol.
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a small volume of serum-free medium mixed with Matrigel at a concentration of approximately 1 x 10^6 cells per 10-20 µL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: On embryonic day 8 (E8) or 9 (E9), carefully place a sterile silicone ring onto the CAM.[12] Gently pipette the cell-Matrigel suspension into the center of the ring.
-
Incubation: Seal the window and incubate the eggs for the tumor to form, typically for 5-7 days.[12]
-
This compound Treatment: Once a solid tumor is visible (usually 2-3 days after implantation), treatment can be initiated. This compound can be applied topically onto the tumor daily or as a single dose, dissolved in a suitable vehicle.
-
Tumor Growth Monitoring: Monitor tumor growth daily by measuring the tumor diameter through the window.
-
Tumor Excision and Analysis: At the end of the experiment (e.g., embryonic day 17 or 18), carefully excise the tumors from the CAM.[12] The tumor weight and volume can be measured.
-
Further Analysis: The excised tumors can be fixed in formalin and embedded in paraffin for histological and immunohistochemical analysis (e.g., staining for blood vessel markers like CD34 or markers of proliferation like Ki-67).[5]
Visualizations
Caption: Workflow of the in vivo CAM anti-angiogenesis assay.
Caption: this compound's mechanism of inhibiting angiogenesis.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic activity of this compound, a bicyclo sesterterpene from Embellisia chlamydospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]
- 10. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
Application Notes and Protocols: Spectrophotometric Analysis of Terpestacin's Effect on Cytochrome c Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the effects of Terpestacin on mitochondrial function, with a specific focus on its interaction with Complex III of the electron transport chain and the subsequent impact on cytochrome c reduction.
Introduction
This compound is a fungal metabolite that has garnered significant interest for its anti-angiogenic properties. Its mechanism of action involves the direct binding to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of mitochondrial Complex III.[1][2][3][4] This interaction selectively inhibits hypoxia-induced mitochondrial reactive oxygen species (mtROS) generation without impairing the overall process of mitochondrial respiration.[2] Understanding the nuanced effect of this compound on Complex III is crucial for its development as a therapeutic agent.
Spectrophotometry is a key technique to elucidate the activity of mitochondrial complexes. The reduction of cytochrome c, a critical step in the electron transport chain, can be monitored by measuring the increase in absorbance at 550 nm.[5][6] This allows for the direct assessment of the catalytic activity of Complex III (ubiquinol-cytochrome c reductase).
Mechanism of Action of this compound
This compound's primary target is the UQCRB subunit of Complex III.[1][2] By binding to UQCRB, this compound is thought to interfere with the interaction between UQCRB and cytochrome b, which in turn suppresses the generation of ROS under hypoxic conditions.[2] It is important to note that this compound does not inhibit the primary function of Complex III, which is to transfer electrons from ubiquinol to cytochrome c. This selective activity makes this compound a valuable tool for studying the role of mtROS in signaling pathways, particularly those involved in hypoxia-inducible factor (HIF-1α) stabilization and angiogenesis.[1][3]
Below is a diagram illustrating the proposed mechanism of this compound's action on Complex III.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Succinate-Cytochrome c Reductase Activity
This protocol is designed to measure the activity of Complex II and Complex III together by monitoring the reduction of cytochrome c, with succinate as the electron donor. This assay can be used to demonstrate that this compound does not inhibit the canonical electron transport function of Complex III.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 300 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA[5]
-
Succinate solution (e.g., 1 M stock)
-
Cytochrome c (from bovine heart)
-
Antimycin A (Complex III inhibitor, positive control)
-
Rotenone (Complex I inhibitor)
-
This compound solution (dissolved in a suitable solvent, e.g., DMSO)
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, rotenone (to prevent reverse electron flow through Complex I), and cytochrome c.
-
Add the mitochondrial preparation (e.g., 50 µg of mitochondrial protein).
-
Incubate with either this compound (at various concentrations) or the vehicle control (DMSO) for a specified time. For a positive control, use Antimycin A.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.
-
Initiate the reaction by adding succinate to the cuvette.
-
Monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of cytochrome c reduction is proportional to the rate of absorbance increase.[5]
-
Calculate the rate of reaction from the linear portion of the kinetic trace.
The workflow for this experiment is depicted below.
Data Presentation:
The results of this experiment can be summarized in a table to compare the effects of this compound and control inhibitors on Complex III activity.
| Treatment | Concentration | Rate of Cytochrome c Reduction (nmol/min/mg protein) | % Inhibition |
| Vehicle (DMSO) | - | 150.5 ± 12.3 | 0 |
| This compound | 10 µM | 145.2 ± 10.8 | 3.5 |
| This compound | 50 µM | 142.8 ± 11.5 | 5.1 |
| Antimycin A | 1 µM | 5.7 ± 1.2 | 96.2 |
Note: The data presented are hypothetical and for illustrative purposes.
Protocol 2: Measurement of Hypoxia-Induced Mitochondrial ROS Production
This protocol utilizes a fluorescent probe to measure the effect of this compound on the generation of mitochondrial ROS under hypoxic conditions.
Materials:
-
Live cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium
-
MitoSOX™ Red mitochondrial superoxide indicator
-
This compound solution
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency in appropriate culture plates.
-
Pre-treat the cells with this compound or vehicle control for a specified duration.
-
Load the cells with MitoSOX™ Red according to the manufacturer's instructions.
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) or by adding a chemical inducer like CoCl₂ to the culture medium.
-
After the hypoxic incubation period, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~510/580 nm).
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide production.
The logical relationship of the experimental components is shown in the following diagram.
Data Presentation:
The quantitative data from the ROS measurement experiment can be presented in a table for clear comparison between different conditions.
| Condition | Treatment | Relative Fluorescence Units (RFU) | % of Hypoxic Control |
| Normoxia | Vehicle | 100 ± 8 | 20 |
| Hypoxia | Vehicle | 500 ± 45 | 100 |
| Hypoxia | This compound (10 µM) | 250 ± 22 | 50 |
| Hypoxia | This compound (50 µM) | 125 ± 15 | 25 |
Note: The data presented are hypothetical and for illustrative purposes.
Conclusion
The provided application notes and protocols offer a framework for investigating the specific effects of this compound on mitochondrial Complex III. The spectrophotometric analysis of cytochrome c reduction is a valuable tool to confirm that this compound does not act as a general inhibitor of the electron transport chain. In contrast, fluorescence-based assays are essential to demonstrate its selective inhibition of hypoxia-induced mitochondrial ROS production. Together, these methods provide a comprehensive approach to characterizing the mechanism of action of this compound, which is critical for its further development in therapeutic applications targeting angiogenesis and other hypoxia-driven pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Terpestacin Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Terpestacin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this complex sesterterpenoid. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues that can lead to low yields during key stages of the synthesis.
General Troubleshooting and FAQs
Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than reported in the literature. Where should I start troubleshooting?
A1: A low overall yield in a multi-step synthesis is a common challenge. Begin by breaking down the synthesis into individual stages and analyzing the yield of each step. Compare your yields for key transformations against reported values from established syntheses (see Table 1). It is crucial to ensure the purity of starting materials and intermediates at each stage, as impurities can significantly impact subsequent reactions. Pay close attention to reactions known to be sensitive, such as macrocyclizations (e.g., Ring-Closing Metathesis) and the formation of sterically hindered stereocenters.
Q2: I am observing multiple unidentified spots on my TLC plates after a reaction. How can I identify these byproducts?
A2: The formation of byproducts is a frequent cause of low yields. Isolate the major byproducts using column chromatography or preparative TLC. Characterize their structures using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC) and mass spectrometry. Understanding the structure of the byproducts can provide valuable insights into undesired reaction pathways, such as isomerization, epimerization, or decomposition.
Q3: How critical is the purity of solvents and reagents?
A3: The purity of solvents and reagents is paramount, especially for sensitive catalytic reactions. Trace amounts of water or other impurities can deactivate catalysts, such as the Grubbs catalyst in Ring-Closing Metathesis or palladium catalysts in cross-coupling reactions. Always use freshly distilled or high-purity anhydrous solvents and high-quality reagents. It is also good practice to degas solvents for oxygen-sensitive reactions.
Troubleshooting Specific Key Reactions
Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
The Trost synthesis of (-)-Terpestacin notably employs a Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) to establish a key quaternary stereocenter.
Q4: My Pd-AAA reaction to form the quaternary center is sluggish and gives a low yield. What are the likely causes?
A4: Several factors can contribute to low yields in Pd-AAA reactions:
-
Catalyst Activity: Ensure the palladium source (e.g., Pd₂(dba)₃) and the chiral ligand are of high quality and handled under an inert atmosphere. The catalyst complex should be prepared carefully according to the literature protocol.
-
Base Selection: The choice of base is critical. For this transformation, a bulky, non-nucleophilic base is often required.
-
Solvent: The reaction is highly sensitive to the solvent. Ensure you are using a dry, degassed solvent as specified in the protocol.
-
Temperature: The reaction temperature can significantly influence the rate and selectivity. Ensure precise temperature control.
Troubleshooting Workflow for Pd-AAA
Caption: Troubleshooting decision tree for low yield in Pd-AAA reactions.
Ring-Closing Metathesis (RCM)
A crucial step in several this compound syntheses is the macrocyclization via Ring-Closing Metathesis (RCM) to form the 15-membered ring. The Trost synthesis reported a 40% yield for this challenging transformation.[1][2]
Q5: The RCM reaction to form the macrocycle is resulting in a low yield of the desired product, with significant amounts of oligomers or starting material remaining. What can I do?
A5: Low yields in macrocyclization RCM are often due to competing intermolecular reactions (oligomerization) or catalyst deactivation.
-
High Dilution: To favor the intramolecular reaction, it is essential to work under high dilution conditions (typically 0.001-0.005 M). This can be achieved by the slow addition of the diene substrate to the reaction vessel containing the catalyst.
-
Catalyst Choice and Loading: The choice of Grubbs catalyst (1st, 2nd, or 3rd generation) is critical. For complex substrates, second or third-generation catalysts are often more robust. Catalyst loading may also need to be optimized.
-
Temperature: The reaction temperature affects both the rate of metathesis and the stability of the catalyst. Monitor the reaction progress and adjust the temperature accordingly.
-
Solvent: Use a dry, degassed, and appropriate solvent (e.g., toluene or dichloromethane).
Experimental Protocol: Trost's RCM for this compound Macrocycle [2]
To a solution of the second-generation Grubbs catalyst in degassed solvent is added a solution of the diene precursor dropwise over an extended period at a specific temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Sakurai Allylation
The Sakurai allylation is another key C-C bond-forming reaction used in the synthesis of this compound.
Q6: I am experiencing a low yield in the Sakurai allylation step, and I suspect a common side reaction is occurring. What is it and how can I mitigate it?
A6: A common side reaction in the Hosomi-Sakurai reaction is protodesilylation of the allylsilane starting material.[3] This leads to the formation of propene and consumption of the nucleophile without the desired C-C bond formation.
Mitigation Strategies for Protodesilylation:
-
Anhydrous Conditions: Strictly anhydrous conditions are crucial, as trace acid can catalyze protodesilylation. Use freshly distilled solvents and flame-dried glassware.
-
Lewis Acid Choice: The choice and stoichiometry of the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) are critical. Use of a milder Lewis acid or optimization of the amount can sometimes suppress this side reaction.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can help to minimize protodesilylation.
Logical Relationship in Sakurai Allylation
Caption: Key components and potential pathways in the Sakurai allylation.
Quantitative Data Summary
The following table summarizes reported yields for key transformations in different total syntheses of this compound, providing a benchmark for expected outcomes.
| Reaction Type | Research Group | Reported Yield | Number of Steps (Overall) | Overall Yield | Reference |
| Pd-AAA / Claisen | Trost | "pretty decent yield" | - | - | [1] |
| Ring-Closing Metathesis | Trost | ~40% | - | - | [1] |
| Asymmetric Dihydroxylation | Trost | 65% | - | - | [1] |
| Enolate Alkylation | Myers | - | 19 | 5.8% | [4][5] |
| Reductive Coupling | Jamison | 3:1 to 1:3 dr | - | - | [6][7] |
Note: "dr" refers to the diastereomeric ratio.
Purification of this compound and Intermediates
Q7: I am facing significant material loss during the purification of the macrocyclic intermediates and the final this compound product. What are some recommended purification strategies?
A7: The purification of complex, large-ring structures like this compound can be challenging due to their often similar polarities to byproducts and potential for degradation on silica gel.
-
Chromatography: Standard silica gel chromatography is often the first approach. However, consider using a less acidic stationary phase like alumina or a deactivated silica gel to minimize degradation. Reverse-phase chromatography (e.g., C18) can also be effective for these relatively nonpolar molecules.
-
Crystallization: If possible, crystallization is an excellent method for obtaining highly pure material and can significantly improve the final yield by avoiding chromatographic losses.
-
Supercritical Fluid Chromatography (SFC): For final purification on a larger scale, SFC can be a powerful technique for separating complex mixtures of nonpolar compounds.
By carefully analyzing each step of the synthesis and applying these troubleshooting strategies, researchers can improve the yield and efficiency of their this compound chemical synthesis.
References
- 1. Synthesis of (-)-terpestacin via catalytic, stereoselective fragment coupling: siccanol is this compound, not 11-epi-terpestacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Trost Synthesis of (-)-Terpestacin [organic-chemistry.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Total Synthesis of this compound by Trost [organic-chemistry.org]
- 7. Enantioselective synthesis of (-)-terpestacin and structural revision of siccanol using catalytic stereoselective fragment couplings and macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Terpestacin Production in Arthrinium Fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of Terpestacin from Arthrinium fermentation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No this compound Yield
Question: My Arthrinium fermentation is resulting in very low or undetectable levels of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low this compound yield is a common challenge. Here’s a step-by-step guide to diagnose and address the issue:
-
Confirm the Fungal Strain and Inoculum Quality:
-
Is your Arthrinium strain a known this compound producer? Verify the strain's identity and its potential for this compound production by reviewing literature or conducting genomic analysis for the relevant biosynthetic gene clusters. This compound was first isolated from Arthrinium sp. FA1744 (ATCC 74132)[1].
-
Is the inoculum healthy and in the correct growth phase? An old or unhealthy inoculum will lead to poor fermentation performance. Ensure you are using a fresh, actively growing culture for inoculation.
-
-
Evaluate the Fermentation Medium:
-
Is the medium composition optimized? The type and concentration of carbon and nitrogen sources are critical for secondary metabolite production[2]. Experiment with different sources and concentrations to find the optimal ratio for this compound biosynthesis.
-
Are essential trace elements present? Deficiencies in certain minerals can hinder fungal growth and secondary metabolism. Ensure your medium contains adequate levels of essential trace elements.
-
-
Assess the Fermentation Conditions:
-
Are the pH and temperature optimal? These parameters significantly influence fungal growth and enzyme activity, which are crucial for secondary metabolite production[3]. The optimal pH and temperature for this compound production may differ from the optimal conditions for biomass growth. It is recommended to perform optimization experiments for these parameters.
-
Is there adequate aeration and agitation? Oxygen supply is often a limiting factor in fungal fermentations. Optimizing aeration and agitation rates can significantly improve yield.
-
-
Consider the Fermentation Duration:
-
Are you harvesting at the right time? this compound is a secondary metabolite, and its production often begins in the stationary phase of fungal growth. A time-course study is essential to determine the optimal harvest time for maximum yield.
-
Issue 2: High Biomass but Low this compound Production
Question: I am getting good growth of Arthrinium mycelium, but the this compound yield is still low. What could be the reason?
Answer: This scenario, known as the decoupling of growth and production, is common in secondary metabolite fermentations. Here are some troubleshooting steps:
-
Nutrient Limitation:
-
Have you tried inducing nutrient stress? Limiting a key nutrient, such as nitrogen or phosphate, during the stationary phase can sometimes trigger the production of secondary metabolites[4][5].
-
Is the carbon-to-nitrogen ratio appropriate? A high C/N ratio can favor secondary metabolite production after an initial growth phase.
-
-
Precursor Availability:
-
Is there a lack of biosynthetic precursors? this compound is a sesterterpene, synthesized via the mevalonate pathway. Supplementing the culture with precursors like mevalonic acid or geranylgeranyl pyrophosphate could potentially enhance the yield.
-
-
Feedback Inhibition:
-
Could this compound itself be inhibiting its own production? In some cases, high concentrations of a secondary metabolite can inhibit its biosynthetic pathway. Consider strategies like in-situ product removal to alleviate this potential issue.
-
Issue 3: Inconsistent Results Between Fermentation Batches
Question: My this compound yields are highly variable from one fermentation batch to another. How can I improve the reproducibility of my experiments?
Answer: Inconsistent results are often due to a lack of strict control over experimental parameters. To improve reproducibility:
-
Standardize Your Inoculum:
-
Are you using a standardized inoculum preparation method? Ensure that the age, size, and physiological state of your inoculum are consistent for every batch. Using a spore suspension with a known concentration can improve consistency.
-
-
Maintain Consistent Media Preparation:
-
Is your media preparation process highly controlled? Use the same source and lot of media components. Ensure accurate weighing and thorough mixing. Sterilize all batches under identical conditions to avoid variations in nutrient availability.
-
-
Ensure Precise Control of Fermentation Parameters:
-
Are you accurately monitoring and controlling pH, temperature, aeration, and agitation? Use calibrated probes and reliable control systems in your bioreactor. For shake flask experiments, ensure consistent shaker speed, flask type, and fill volume.
-
-
Implement Quality Control Checks:
-
Are you performing regular checks on your equipment and reagents? Calibrate pH meters, thermometers, and other instruments regularly. Check the quality of your water and other reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway of this compound?
A1: this compound is a sesterterpene, which means it is a C25 terpenoid. Its biosynthesis starts from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate pathway. These precursors are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), a C20 compound. A specific sesterterpene synthase then catalyzes the cyclization of GGPP to form the characteristic bicyclic skeleton of this compound.
Q2: What are the key factors influencing this compound production in Arthrinium?
A2: The key factors influencing this compound production include the genetic background of the Arthrinium strain, the composition of the fermentation medium (carbon and nitrogen sources, C/N ratio, and trace elements), and the physical parameters of the fermentation process (pH, temperature, aeration, and agitation)[2][3][6].
Q3: What are suitable starting fermentation conditions for this compound production?
A3: While optimal conditions need to be determined experimentally for your specific Arthrinium strain, you can start with a general fungal fermentation medium such as Potato Dextrose Broth (PDB) or a custom medium with glucose as the carbon source and peptone or yeast extract as the nitrogen source. A starting temperature of 25-28°C and a pH of 5.5-6.5 are generally suitable for many filamentous fungi[7].
Q4: How can I quantify the this compound concentration in my culture?
A4: The most common method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. You will need a purified this compound standard to create a calibration curve for accurate quantification.
Data Presentation
Organizing your experimental data in a structured manner is crucial for analysis and optimization. Below are example tables to guide you in presenting your results. Please note that the data presented here is for illustrative purposes only and does not represent actual experimental results.
Table 1: Effect of pH on this compound Production
| pH | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 10.2 | 15.8 |
| 5.5 | 12.5 | 25.3 |
| 6.0 | 14.1 | 38.7 |
| 6.5 | 13.8 | 32.1 |
| 7.0 | 11.9 | 18.9 |
Table 2: Effect of Different Carbon Sources on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 14.1 | 38.7 |
| Fructose | 13.5 | 32.4 |
| Sucrose | 12.8 | 28.9 |
| Maltose | 15.2 | 45.1 |
| Starch | 10.9 | 19.6 |
Experimental Protocols
Protocol 1: Arthrinium sp. Fermentation for this compound Production
-
Inoculum Preparation: a. Grow the Arthrinium sp. on a Potato Dextrose Agar (PDA) plate at 25°C for 7-10 days until sporulation. b. Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop. c. Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.
-
Seed Culture: a. Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension. b. Incubate at 25°C on a rotary shaker at 150 rpm for 3 days.
-
Production Culture: a. Inoculate 1 L of the production medium in a 2 L bioreactor with 100 mL of the seed culture. b. Maintain the fermentation at 25°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation rate of 200 rpm. c. Control the pH at 6.0 using automated addition of 1M HCl and 1M NaOH. d. Take samples aseptically every 24 hours to monitor biomass and this compound production. e. Harvest the culture after the optimal fermentation time (determined by a time-course study).
Protocol 2: Extraction and Partial Purification of this compound
-
Separation of Mycelium and Broth: a. Separate the mycelium from the fermentation broth by centrifugation at 8,000 x g for 15 minutes.
-
Extraction from Mycelium: a. Homogenize the mycelial pellet with an equal volume of ethyl acetate. b. Shake vigorously for 1 hour and then centrifuge to separate the organic and aqueous phases. c. Collect the ethyl acetate layer. Repeat the extraction twice.
-
Extraction from Broth: a. Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. b. Repeat the extraction twice.
-
Concentration and Purification: a. Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract. b. The crude extract can be further purified by column chromatography using silica gel.
Protocol 3: Quantification of this compound using HPLC
-
Sample Preparation: a. Dissolve a known amount of the crude extract in methanol. b. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard.
-
Injection Volume: 20 µL.
-
-
Quantification: a. Prepare a series of standard solutions of purified this compound of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Simplified putative biosynthetic pathway of this compound.
References
- 1. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of cultivation systems and nutrient limitation on the growth and metabolite biosynthesis of Botryococcus terribilis | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Terpestacin Solubility Solutions for In Vivo Research: A Technical Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the solubility challenges of Terpestacin for successful in vivo studies. This compound, a sesterterpenoid with promising anti-angiogenic properties, is characterized by its poor aqueous solubility, a common hurdle in preclinical research. This guide offers troubleshooting advice and frequently asked questions to facilitate seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended solvents?
For initial stock solutions, organic solvents are recommended. Terpenoids, including sesterterpenoids, generally exhibit good solubility in common organic solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
It is crucial to first dissolve this compound in a minimal amount of an organic solvent like DMSO before further dilution into an aqueous-based vehicle for in vivo administration.
Q3: What is a suitable vehicle for intraperitoneal (IP) injection of this compound in mice?
While specific, validated vehicle formulations for this compound are not extensively documented, a common strategy for administering hydrophobic compounds in vivo involves a multi-component vehicle system. A typical and effective approach is to first dissolve the this compound in a small amount of DMSO and then dilute this solution with other vehicles to create a biocompatible suspension or emulsion.
A recommended starting formulation for intraperitoneal injection in mice could be a mixture of:
-
DMSO: To initially solubilize the compound.
-
PEG 400 (Polyethylene glycol 400): To improve solubility and serve as a co-solvent.
-
Saline or Phosphate-Buffered Saline (PBS): To bring the formulation to the final injection volume and maintain physiological osmolarity.
It is critical to ensure the final concentration of DMSO is kept low (typically below 10%, and ideally under 5%) to minimize potential toxicity to the animal. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q4: Are there alternative formulation strategies to improve this compound's solubility and bioavailability?
Yes, several advanced formulation strategies can be employed to enhance the delivery of poorly soluble drugs like this compound:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[4][5][6] Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.[4]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers (e.g., PLGA), can improve its solubility, stability, and pharmacokinetic profile.[7]
-
Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix at a molecular level, which can significantly enhance the dissolution rate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution with aqueous buffer. | The aqueous concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Increase the proportion of the co-solvent (e.g., PEG 400) in the final vehicle. 2. Decrease the final concentration of this compound. 3. Explore the use of surfactants or emulsifying agents. 4. Consider a cyclodextrin-based formulation to form a stable inclusion complex. |
| The prepared formulation appears cloudy or contains visible particles. | Incomplete dissolution or precipitation of this compound. | 1. Ensure the initial stock solution in the organic solvent is completely clear before dilution. 2. Use gentle warming and vortexing to aid dissolution. 3. Filter the final formulation through a sterile syringe filter (e.g., 0.22 µm) if appropriate for the formulation type (note: this may not be suitable for suspensions). |
| Observed toxicity or adverse effects in the animal model. | The vehicle, particularly at high concentrations of organic solvents like DMSO, may be causing toxicity. | 1. Reduce the concentration of the organic solvent in the final formulation to the lowest effective level. 2. Ensure the final injection volume is within the recommended limits for the animal species and route of administration. 3. Run a pilot study with the vehicle alone to assess its tolerability. 4. Consider alternative, less toxic vehicles or formulation strategies like nanoparticle encapsulation. |
| Inconsistent experimental results between animals. | Variability in the formulation's stability or administration technique. | 1. Prepare the formulation fresh before each experiment. 2. Ensure the formulation is homogenous (e.g., by vortexing) before drawing each dose. 3. Standardize the injection procedure to ensure consistent administration. |
Quantitative Data Summary
While specific solubility data for this compound is scarce, the following table provides a general overview of the solubility of related terpenoids in water, which can serve as a qualitative guide.
| Compound Class | General Aqueous Solubility | Reference |
| Monoterpenoids | Poorly soluble to sparingly soluble | [1] |
| Sesquiterpenoids | Generally poorly soluble | [3] |
| Sesterterpenoids (includes this compound) | Expected to be poorly soluble | [3] |
Note: The solubility of specific terpenoids can vary significantly based on their functional groups.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection
This protocol provides a general method for preparing a this compound formulation suitable for in vivo studies in mice. Note: This is a starting point and may require optimization for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder in a sterile, light-protected vial.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the solution is clear.
-
-
Prepare the Final Formulation (Example for a 1 mg/mL final concentration):
-
In a sterile tube, combine the following in order:
-
1 part of the 10 mg/mL this compound stock solution in DMSO (e.g., 100 µL).
-
4 parts of PEG 400 (e.g., 400 µL).
-
5 parts of sterile saline or PBS (e.g., 500 µL).
-
-
This results in a final vehicle composition of 10% DMSO, 40% PEG 400, and 50% saline/PBS.
-
Vortex the final solution thoroughly before each injection to ensure homogeneity.
-
-
Administration:
-
Administer the formulation via intraperitoneal injection to mice at the desired dosage.
-
Always prepare a vehicle control using the same solvent ratios without this compound.
-
Visualizations
This compound's Anti-Angiogenic Signaling Pathway
Caption: this compound inhibits angiogenesis by targeting UQCRB in mitochondrial complex III.
Experimental Workflow for In Vivo Solubility Troubleshooting
Caption: A logical workflow for preparing and troubleshooting this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. path.web.ua.pt [path.web.ua.pt]
- 3. iosrjournals.org [iosrjournals.org]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. This compound and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Terpestacin Drug Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terpestacin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound inhibits tumor angiogenesis by targeting the Ubiquinone-binding protein (UQCRB) of mitochondrial complex III. This interaction suppresses the hypoxia-induced production of reactive oxygen species (ROS), which in turn leads to the destabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and a reduction in the expression of Vascular Endothelial Growth Factor (VEGF).[1]
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₈O₄ | [2] |
| Molar Mass | 402.575 g/mol | [2] |
| XLogP3 | 2.9 | [3] |
Q3: What is a recommended starting dose for this compound in mice?
Based on published in vivo studies, a starting dose for intraperitoneal (IP) administration in mice is 2.5 µM. This dosage was determined to be one-third of the reported LD50 of 7.5 µM in a murine breast carcinoma xenograft model.[1][4]
Q4: How should I prepare this compound for in vivo administration?
Due to its hydrophobicity, this compound requires a suitable vehicle for in vivo delivery. While the exact vehicle composition for the 2.5 µM dose in the referenced study was not detailed, it was administered intraperitoneally with a saline control, suggesting the formulation was compatible with aqueous solutions.[1] For initial studies, consider formulating this compound in a vehicle known to be safe for animal administration and suitable for hydrophobic compounds. See the Troubleshooting Guide below for formulation suggestions.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation of this compound During Formulation
Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.
Solutions:
-
Co-solvent Systems:
-
Dissolve this compound in a small amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol first.
-
Slowly add this stock solution to the aqueous vehicle (e.g., saline, PBS) while vortexing to prevent precipitation.
-
Important: The final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO) to avoid toxicity in the animal model.
-
-
Surfactant-based Formulations:
-
Use non-ionic surfactants like Tween® 80 or Cremophor® EL to increase the solubility of this compound.
-
Prepare a stock solution of this compound in the surfactant or a co-solvent/surfactant mixture before diluting with the aqueous vehicle.
-
-
Lipid-based Formulations:
-
For oral or parenteral administration, consider formulating this compound in lipid-based systems such as emulsions, liposomes, or solid lipid nanoparticles. These can enhance solubility and bioavailability.
-
-
Cyclodextrins:
-
Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the aqueous solubility of hydrophobic drugs.
-
Workflow for Preparing a Co-solvent Formulation:
Caption: Workflow for preparing a co-solvent formulation of this compound.
Issue 2: Inconsistent Results or Lack of Efficacy in Animal Models
Cause: This could be due to several factors including poor bioavailability, rapid metabolism, or improper administration technique.
Solutions:
-
Route of Administration:
-
Intraperitoneal (IP) injection is a common route for preclinical studies and has been used for this compound.[1] It allows for rapid absorption into the systemic circulation.
-
For targeted delivery or to bypass first-pass metabolism, consider other routes such as intravenous (IV) or subcutaneous (SC) injection. The choice of route should be justified by the experimental goals.
-
-
Dosing Frequency:
-
The referenced in vivo study with this compound in mice administered the compound every other day (on days 0, 2, 4, 6, and 8).[1] The dosing frequency should be optimized based on the pharmacokinetic and pharmacodynamic properties of this compound.
-
-
Vehicle Selection:
-
The choice of vehicle can significantly impact the absorption and distribution of the drug. If initial studies with a simple co-solvent system yield inconsistent results, consider more advanced formulations like nanoemulsions or liposomes to improve bioavailability.
-
-
Administration Technique:
-
Ensure proper restraint and injection technique to minimize stress on the animal and ensure the full dose is administered to the correct location. Refer to the detailed experimental protocol for IP injection below.
-
Issue 3: Concerns about Vehicle Toxicity
Cause: Some solvents and excipients used to formulate hydrophobic drugs can have their own biological effects or cause local irritation at the injection site.
Solutions:
-
Minimize Organic Solvents: Keep the percentage of organic solvents like DMSO and ethanol as low as possible.
-
Use Biocompatible Excipients: Favor the use of well-established, biocompatible excipients such as polyethylene glycols (PEGs) of various molecular weights, Tween® 80, and cyclodextrins.
-
Conduct Vehicle-only Controls: Always include a control group that receives the vehicle without this compound to account for any effects of the formulation itself.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection (Suggested Starting Point)
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO:
-
Calculate the required mass of this compound for your desired volume of stock solution (Molar mass = 402.575 g/mol ).
-
Aseptically weigh the this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Prepare the final injectable solution (e.g., for a 2.5 µM dose):
-
This will require a serial dilution. First, dilute the 10 mM stock in sterile saline to an intermediate concentration.
-
Then, perform a final dilution in sterile saline to achieve the desired final concentration of 2.5 µM. The final concentration of DMSO should be kept below 10%.
-
Example Dilution Scheme:
-
To prepare 1 mL of a 2.5 µM solution:
-
Take 0.25 µL of the 10 mM stock solution and add it to 999.75 µL of sterile saline. (This may be difficult to pipette accurately).
-
Alternative two-step dilution:
-
Prepare a 100 µM intermediate stock: Take 10 µL of the 10 mM stock and add it to 990 µL of sterile saline.
-
Prepare the final 2.5 µM solution: Take 25 µL of the 100 µM intermediate stock and add it to 975 µL of sterile saline.
-
-
-
-
Final Formulation Check:
-
Vortex the final solution gently.
-
Visually inspect for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized with a different co-solvent or the addition of a surfactant.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol is based on standard procedures for IP injections in mice.[5][6][7]
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
-
Locate the Injection Site:
-
The ideal injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
-
Disinfect the Injection Site:
-
Swab the injection site with 70% ethanol.
-
-
Perform the Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 10-20 degree angle with the bevel up.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
-
Withdraw the Needle and Monitor the Animal:
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Experimental Workflow for In Vivo Study:
Caption: General workflow for an in vivo efficacy study with this compound.
Signaling Pathway
This compound's Mechanism of Action in Angiogenesis Inhibition
Caption: this compound inhibits angiogenesis by targeting UQCRB.
References
- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (-)-Terpestacin | C25H38O4 | CID 6475118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. research.vt.edu [research.vt.edu]
- 7. uac.arizona.edu [uac.arizona.edu]
Validation & Comparative
A Comparative Analysis of Terpestacin and Other Mitochondrial Complex III Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Terpestacin with other well-characterized inhibitors of mitochondrial complex III, a critical enzyme complex in the electron transport chain. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to Mitochondrial Complex III Inhibition
Mitochondrial complex III, also known as the cytochrome bc1 complex, plays a pivotal role in cellular respiration by transferring electrons from ubiquinol to cytochrome c. This process contributes to the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Inhibition of complex III disrupts this electron flow, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and activation of various cellular signaling pathways.[1] These inhibitors are valuable tools for studying mitochondrial function and are being explored for their therapeutic potential in various diseases, including cancer and parasitic infections.[1]
This guide focuses on a comparative analysis of four key complex III inhibitors: this compound, Antimycin A, Myxothiazol, and Stigmatellin. Each inhibitor exhibits a distinct mechanism of action by targeting different sites within the complex.
Mechanism of Action and Binding Sites
The inhibitors discussed in this guide target two primary sites within complex III: the Qi and Qo sites.
-
Qi (quinone-inside) site: Located on the matrix side of the inner mitochondrial membrane, this site is where ubiquinone is reduced.
-
Qo (quinone-outside) site: Situated on the intermembrane space side, this is the site of ubiquinol oxidation.
This compound stands out due to its unique binding target. It interacts with the UQCRB (Ubiquinol-Cytochrome c Reductase Binding Protein) subunit of complex III.[2][3][4] This interaction is noteworthy because it allows this compound to inhibit hypoxia-induced ROS production without significantly affecting the overall rate of mitochondrial respiration under normoxic conditions.[2][5]
Antimycin A is a classic inhibitor that binds to the Qi site .[1] This binding event blocks the transfer of electrons from heme bH to ubiquinone, effectively halting the Q-cycle and leading to a significant increase in ROS production.[6]
Myxothiazol and Stigmatellin both target the Qo site .[1] They prevent the oxidation of ubiquinol, thereby blocking electron transfer to the Rieske iron-sulfur protein and cytochrome c1.[7] While both inhibit at the Qo site, their precise binding interactions and resulting conformational changes in the complex may differ.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. However, it is important to note that IC50 values can vary significantly depending on the experimental conditions, such as the source of mitochondria (species and tissue), whether isolated mitochondria or whole cells are used, and the specific assay conditions. The following table summarizes reported inhibitory concentrations for this compound and other complex III inhibitors.
| Inhibitor | Target Site | Reported IC50 / Effective Concentration | Experimental System | Reference(s) |
| This compound | UQCRB | ~30 µM (for inhibition of hypoxia-induced ROS) | HT1080 cells | [5][8] |
| Antimycin A | Qi site | 50% inhibition at ~0.1 µg/mL | Mouse liver mitochondria | [5] |
| IC50 of 5-7 µM for complex III activity | Isolated rat heart mitochondria | [9] | ||
| Myxothiazol | Qo site | 50% inhibition at 0.58 mol/mol cytochrome b | Beef heart mitochondria | [10] |
| Stigmatellin | Qo site | IC50 of 15 nM for NADH oxidation | Submitochondrial particles of beef heart | [11] |
Comparative Effects on Mitochondrial Function
The distinct mechanisms of these inhibitors lead to different effects on key mitochondrial functions, particularly respiration and ROS production.
| Inhibitor | Effect on Mitochondrial Respiration | Effect on ROS Production | Key Distinguishing Feature |
| This compound | Minimal inhibition under normoxic conditions[2][5] | Inhibits hypoxia-induced ROS generation[5][8] | Selectively targets hypoxia-induced signaling without being a general respiratory poison. |
| Antimycin A | Strong inhibition of respiration[12][13] | Potent inducer of ROS production[6][14] | Blocks the electron flow at the Qi site, leading to a buildup of electrons and high ROS levels. |
| Myxothiazol | Strong inhibition of respiration[7][10] | Can increase ROS production, particularly from complex I via reverse electron transport[15][16] | Binds to the Qo site, preventing ubiquinol oxidation. |
| Stigmatellin | Strong inhibition of respiration[17][18] | Can induce ROS production[19] | Binds to the Qo site and interacts with both cytochrome b and the Rieske iron-sulfur protein. |
Experimental Protocols
This section provides an overview of key experimental protocols for comparing mitochondrial complex III inhibitors.
Measurement of Mitochondrial Complex III Activity
This assay is based on the principle that complex III catalyzes the reduction of cytochrome c. The rate of cytochrome c reduction can be measured spectrophotometrically at 550 nm.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer
-
Cytochrome c solution
-
Reduced coenzyme Q (e.g., decylubiquinol)
-
Complex III inhibitor (e.g., Antimycin A)
-
Microplate reader or spectrophotometer
Procedure:
-
Isolate mitochondria from the desired tissue or cell line.
-
Determine the protein concentration of the mitochondrial preparation.
-
Prepare a reaction mixture containing the assay buffer and cytochrome c.
-
Add the mitochondrial sample to the reaction mixture.
-
Initiate the reaction by adding the substrate (reduced coenzyme Q).
-
Immediately measure the increase in absorbance at 550 nm over time in a kinetic mode.
-
To determine the specific activity of complex III, perform a parallel experiment in the presence of a known complex III inhibitor (e.g., Antimycin A). The complex III activity is the inhibitor-sensitive rate of cytochrome c reduction.
Measurement of Mitochondrial Respiration (Oxygen Consumption)
Mitochondrial respiration is typically measured using a Clark-type oxygen electrode or high-resolution respirometry systems (e.g., Seahorse XF Analyzer).
Materials:
-
Intact cells or isolated mitochondria
-
Respiration buffer
-
Substrates for different mitochondrial complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II)
-
ADP
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)
Procedure:
-
Prepare a suspension of cells or isolated mitochondria in the respiration buffer.
-
Add the suspension to the measurement chamber of the oxygen electrode or the wells of a Seahorse plate.
-
Sequentially add substrates and inhibitors to assess different respiratory states:
-
State 2 (Basal respiration): Add substrate (e.g., pyruvate/malate).
-
State 3 (Active respiration): Add ADP to stimulate ATP synthesis.
-
State 4 (Resting respiration): Add oligomycin to inhibit ATP synthase.
-
Uncoupled respiration (Maximal respiration): Add a protonophore like FCCP to dissipate the proton gradient.
-
Non-mitochondrial respiration: Add a combination of rotenone and antimycin A to block the electron transport chain.
-
-
Record the oxygen consumption rate at each stage. The effect of the test inhibitor can be determined by adding it before or after the addition of substrates and other inhibitors.[11]
Measurement of Hypoxia-Induced Mitochondrial ROS
This protocol uses a fluorescent probe that specifically detects mitochondrial superoxide.
Materials:
-
Cultured cells
-
Cell culture medium
-
Hypoxia chamber or incubator with controlled oxygen levels (e.g., 1% O2)
-
MitoSOX™ Red reagent or similar mitochondrial superoxide indicator
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Pre-treat the cells with the test inhibitor (e.g., this compound) for the desired time.
-
Load the cells with the mitochondrial ROS indicator according to the manufacturer's instructions.
-
Expose the cells to hypoxic conditions for the desired duration. A parallel set of cells should be maintained under normoxic conditions as a control.
-
After the incubation period, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in mitochondrial superoxide production.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of mitochondrial complex III inhibitors.
Caption: this compound's effect on the HIF-1α signaling pathway.
References
- 1. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UQCRB - Wikipedia [en.wikipedia.org]
- 5. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct inhibition of mitochondrial respiratory chain complex III by cell-permeable ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxicity and underlying cellular changes of 21 mitochondrial respiratory chain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimycin A treatment decreases respiratory internal rotenone-insensitive NADH oxidation capacity in potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reactive oxygen species production by the mitochondrial respiratory chain in isolated rat hepatocytes and liver mitochondria: studies using myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mitochondrial respiratory chain inhibitors modulate the metal-induced inner mitochondrial membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Terpestacin and Other Sesterterpenoids: A Guide for Researchers
Introduction
Sesterterpenoids, a class of C25 terpenoids, have garnered significant attention in the scientific community for their structural diversity and wide range of biological activities. Among these, Terpestacin, a sesterterpenoid featuring a trans-fused 5/15-membered ring skeleton, has emerged as a compound of particular interest due to its potent anti-angiogenic, anti-inflammatory, and antifungal properties. This guide provides a head-to-head comparison of this compound with other notable sesterterpenoids, including those with a similar carbon skeleton like Fusaproliferin and Maydistacins, and those with distinct structures but related activities, such as the Ophiobolins. This comparison is supported by available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows to aid researchers and drug development professionals in their understanding and future investigations of this promising class of natural products.
Comparative Analysis of Biological Activities
The biological activities of this compound and other sesterterpenoids are summarized below, with a focus on their anti-inflammatory, antifungal, and anticancer properties.
Anti-inflammatory Activity
A key area of investigation for this compound and its analogues is their potential to modulate inflammatory responses. A recent study on Maydistacins, a series of this compound-type sesterterpenoids, has provided quantitative data on their anti-inflammatory effects.
Table 1: Anti-inflammatory Activity of this compound Analogues
| Compound | Assay | Cell Line | IC50 (µM) |
| Maydistacin A | Nitric Oxide Production Inhibition | LPS-stimulated RAW264.7 | 19 ± 2[1] |
Data represents the half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.
While the anti-inflammatory properties of this compound itself have been noted, direct comparative IC50 values from the same study as Maydistacin A are not currently available, highlighting an area for future research.
Antifungal Activity
This compound and the structurally similar Fusaproliferin have both been reported to exhibit antifungal activity. However, direct head-to-head quantitative comparisons are limited, with studies indicating that their efficacy can be variable depending on the fungal species and the specific chemical modifications of the sesterterpenoid derivatives.
Table 2: Qualitative Antifungal Activity of this compound and Fusaproliferin
| Compound | Target Fungi | Activity |
| This compound | Alternaria brassicicola, Botrytis cinerea, Fusarium graminearum | Variable growth reduction |
| Fusaproliferin | Alternaria brassicicola, Botrytis cinerea, Fusarium graminearum | Variable growth reduction |
Further studies are required to establish a quantitative, direct comparison of the antifungal potencies of these two sesterterpenoids.
Anticancer Activity
The anticancer potential of sesterterpenoids is another active area of research. The ophiobolin class of sesterterpenoids, in particular, has demonstrated potent cytotoxic effects against a range of cancer cell lines.
Table 3: Anticancer Activity of Ophiobolin A and this compound
| Compound | Cell Lines | IC50 (µM) |
| Ophiobolin A | Various human cancer cell lines | < 1[2][3] |
| This compound | Human cancer cell lines | Cytotoxic activity reported, specific IC50 values for direct comparison are limited. |
Ophiobolin A exhibits sub-micromolar IC50 values against multiple cancer cell lines. While this compound is known to be cytotoxic, more direct comparative studies are needed to ascertain its potency relative to the ophiobolins.
Mechanism of Action: The Anti-Angiogenic Pathway of this compound
This compound's best-characterized mechanism of action is its potent inhibition of angiogenesis. This is achieved through a specific interaction with the ubiquinol-cytochrome c reductase binding protein (UQCRB) located in complex III of the mitochondrial electron transport chain. This binding event disrupts the normal hypoxia-induced generation of reactive oxygen species (ROS), which in turn prevents the stabilization of hypoxia-inducible factor-1α (HIF-1α). The inhibition of HIF-1α activation ultimately leads to a downstream suppression of tumor angiogenesis.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and can be used to evaluate the anti-angiogenic potential of compounds like this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well culture plates
-
Test compounds (e.g., this compound) and vehicle control
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw the Basement Membrane Extract on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in Endothelial Cell Growth Medium containing the desired concentrations of the test compound or vehicle control. Seed the cells onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization: For qualitative analysis, observe tube formation using a phase-contrast microscope. For quantitative analysis, stain the cells with Calcein AM and visualize using a fluorescence microscope.
-
Quantification: The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.
Protocol 2: Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)
This protocol is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., Maydistacin A) and vehicle control
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Pro-inflammatory Signaling in Macrophages
The anti-inflammatory assay described above targets a well-defined signaling pathway. Upon stimulation with LPS, Toll-like receptor 4 (TLR4) on the surface of macrophages is activated. This initiates a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.
Conclusion
This compound and other sesterterpenoids represent a valuable source of bioactive compounds with therapeutic potential. This guide has provided a comparative overview of this compound with Maydistacin A, Fusaproliferin, and Ophiobolin A, highlighting their respective strengths in anti-inflammatory, antifungal, and anticancer activities. The detailed experimental protocols and pathway diagrams are intended to serve as a resource for researchers to design and execute further comparative studies. Future work should focus on obtaining more direct head-to-head quantitative data to better delineate the structure-activity relationships within this diverse and promising class of natural products.
References
- 1. Maydistacins A-G, this compound-type Sesterterpenoids with Anti-inflammatory Activity from the Phytopathogenic Fungus Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
